molecular formula C5H9ClO B583870 (R)-2-Methylbutyric Acid Chloride-d3 CAS No. 1795785-64-6

(R)-2-Methylbutyric Acid Chloride-d3

Cat. No. B583870
CAS RN: 1795785-64-6
M. Wt: 123.594
InChI Key: XRPVXVRWIDOORM-CEXORFCXSA-N
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Description

“®-2-Methylbutyric Acid Chloride-d3” is a chemical compound with the CAS number 1795785-64-6 . It is used in various fields of research and has high-quality reference materials .


Molecular Structure Analysis

The molecular formula of “®-2-Methylbutyric Acid Chloride-d3” is C5H6D3ClO . The exact molecular structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The molecular weight of “®-2-Methylbutyric Acid Chloride-d3” is 123.6 . Other physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.

Safety and Hazards

The safety information and hazards associated with “®-2-Methylbutyric Acid Chloride-d3” are not specified in the available resources .

properties

IUPAC Name

(2R)-2,3,3-trideuterio-2-methylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m1/s1/i3D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPVXVRWIDOORM-LTDLRDEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@](C)(C(=O)Cl)C([2H])([2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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